molecular formula C25H24N2O3S B301524 N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B301524
M. Wt: 432.5 g/mol
InChI Key: MUQBGVONZVWWRL-YUMHPJSZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BZF-AML-1, is a compound that has attracted the attention of researchers due to its potential application in the treatment of acute myeloid leukemia (AML).

Mechanism of Action

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide targets the Wnt/β-catenin signaling pathway, which plays a critical role in the self-renewal and differentiation of leukemia stem cells. It inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which leads to the stabilization and nuclear translocation of β-catenin. This, in turn, promotes the expression of genes involved in the survival and proliferation of leukemia stem cells, ultimately leading to their elimination.
Biochemical and Physiological Effects:
N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis in leukemia stem cells, as well as inhibit their colony-forming ability. It also reduces the expression of genes involved in drug resistance and promotes the differentiation of leukemia cells. In addition, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have minimal toxicity towards normal hematopoietic cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its potent antileukemic activity and selectivity towards leukemia stem cells. This makes it a promising candidate for the treatment of AML. However, one of the limitations of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in clinical settings.

Future Directions

There are several future directions for the research and development of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the investigation of its potential use in combination therapy with other chemotherapeutic agents. Furthermore, the identification of biomarkers that can predict the response to N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may help to personalize treatment for AML patients. Finally, the development of more potent and selective analogs of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may lead to the discovery of new and effective treatments for AML.

Synthesis Methods

The synthesis of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with benzylamine to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield the amine. The amine is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride in the presence of triethylamine to form the final product, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Scientific Research Applications

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit potent antileukemic activity in vitro and in vivo. It selectively targets leukemia stem cells while sparing normal hematopoietic stem cells, making it a promising candidate for the treatment of AML. In addition, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to synergize with other chemotherapeutic agents, such as cytarabine and daunorubicin, suggesting its potential use in combination therapy.

properties

Product Name

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

N-benzyl-2-[(Z)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H24N2O3S/c28-24(26-15-17-6-2-1-3-7-17)23-19-8-4-5-9-22(19)31-25(23)27-16-18-10-11-20-21(14-18)30-13-12-29-20/h1-3,6-7,10-11,14,16H,4-5,8-9,12-13,15H2,(H,26,28)/b27-16-

InChI Key

MUQBGVONZVWWRL-YUMHPJSZSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.